4-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the triazole moiety and the butanamide side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on various biological pathways.
Medicine: It shows promise as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease progression. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the disease being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
- **4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pentanamide
- **4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hexanamide
Uniqueness
The uniqueness of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide lies in its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of the quinazolinone core with the triazole moiety and butanamide side chain makes it a versatile compound with a wide range of applications.
Eigenschaften
Molekularformel |
C21H20N6O2 |
---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
4-(4-oxo-3H-quinazolin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C21H20N6O2/c28-20(24-16-10-8-15(9-11-16)12-27-14-22-13-23-27)7-3-6-19-25-18-5-2-1-4-17(18)21(29)26-19/h1-2,4-5,8-11,13-14H,3,6-7,12H2,(H,24,28)(H,25,26,29) |
InChI-Schlüssel |
PHUGHAGFTUTILT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.